Tubulin polymerization-IN-35
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin polymerization-IN-35 is a compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound can disrupt these processes, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin polymerization-IN-35 typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include reactions such as alkylation, acylation, and cyclization under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, and the conditions are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires careful optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions: Tubulin polymerization-IN-35 can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted to its oxidized form.
Reduction: Reducing agents can convert the compound back to its reduced state.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Tubulin polymerization-IN-35 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the polymerization dynamics of tubulin and to develop new inhibitors with improved efficacy.
Biology: The compound is employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.
Medicine: this compound is explored for its potential as an anticancer agent due to its ability to disrupt microtubule function and induce apoptosis in cancer cells.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting microtubule dynamics .
Mechanism of Action
Tubulin polymerization-IN-35 exerts its effects by binding to the colchicine binding site on tubulin. This binding inhibits the polymerization of tubulin into microtubules, thereby disrupting the microtubule network within cells. The disruption of microtubules interferes with essential cellular processes such as mitosis, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the inhibition of mitotic kinases and the activation of apoptotic pathways .
Comparison with Similar Compounds
Colchicine: A well-known tubulin polymerization inhibitor that binds to the same site as Tubulin polymerization-IN-35.
Paclitaxel: A microtubule-stabilizing agent that binds to a different site on tubulin but also affects microtubule dynamics.
Vinblastine: Another tubulin polymerization inhibitor that binds to a different site on tubulin .
Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency at the colchicine binding site. This specificity allows for targeted disruption of microtubule dynamics with potentially fewer side effects compared to other inhibitors. Additionally, its unique chemical structure provides opportunities for further modification and optimization in drug development .
Properties
Molecular Formula |
C31H35N3O5 |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
7-[(4-methoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-g][1,2]benzoxazole |
InChI |
InChI=1S/C31H35N3O5/c1-35-22-9-7-20(8-10-22)17-34-18-25-23(29(34)21-15-27(36-2)31(38-4)28(16-21)37-3)11-12-24-26(32-39-30(24)25)19-33-13-5-6-14-33/h7-10,15-16,18H,5-6,11-14,17,19H2,1-4H3 |
InChI Key |
OLKAZMKMOUESSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCC5=C3ON=C5CN6CCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.